Glucoallosamidin B

Description

Properties

CAS No. |

136196-62-8 |

|---|---|

Molecular Formula |

C10H8ClNO2 |

IUPAC Name |

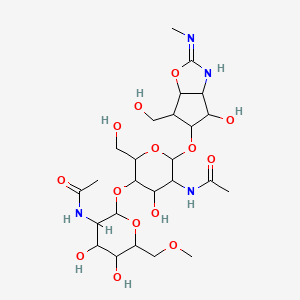

N-[2-[5-acetamido-4-hydroxy-6-[[4-hydroxy-6-(hydroxymethyl)-2-methylimino-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-5-yl]oxy]-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(methoxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C25H42N4O14/c1-8(32)27-14-17(35)16(34)12(7-38-4)40-23(14)42-22-11(6-31)39-24(15(19(22)37)28-9(2)33)41-21-10(5-30)20-13(18(21)36)29-25(26-3)43-20/h10-24,30-31,34-37H,5-7H2,1-4H3,(H,26,29)(H,27,32)(H,28,33) |

SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(C4C(C3O)NC(=NC)O4)CO)CO)COC)O)O |

Synonyms |

methyl-N-demethylallosamidin |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Glucoallosamidin B

The primary known natural source of Glucoallosamidin B is a specific strain of bacteria belonging to the genus Streptomyces. These soil-dwelling microorganisms are renowned for their ability to produce a vast array of secondary metabolites, including many clinically significant antibiotics.

Identification of Producing Microorganisms for this compound

Detailed investigations have successfully identified the microorganism responsible for the biosynthesis of this compound.

This compound is produced by the bacterial strain Streptomyces sp. SA-684. The compound is primarily located within the mycelium of the bacterium, the vegetative part of the fungus-like bacteria, consisting of a network of fine, branching filaments. This localization necessitates the extraction from the cellular biomass rather than the fermentation broth.

Fermentation and Cultivation Strategies for Optimized Production

The production of this compound, like many microbial secondary metabolites, is highly dependent on the specific conditions under which the producing organism, Streptomyces sp. SA-684, is cultivated. Optimization of these parameters is crucial for maximizing the yield of the target compound. While specific optimized conditions for this compound are proprietary to the researchers who discovered it, general strategies for enhancing secondary metabolite production in Streptomyces are well-established.

Key factors that are typically manipulated to improve yields include the composition of the fermentation medium, pH, temperature, aeration, and incubation time.

Table 1: General Fermentation Parameters for Streptomyces Species

| Parameter | Typical Range/Condition | Purpose |

| Carbon Source | Glucose, Starch, Glycerol | Provides energy and carbon building blocks for growth and metabolite synthesis. |

| Nitrogen Source | Soybean meal, Yeast extract, Peptone | Provides nitrogen for the synthesis of amino acids, proteins, and nucleic acids. |

| pH | 6.0 - 8.0 | Maintaining an optimal pH is critical for enzymatic activities involved in biosynthesis. |

| Temperature | 25 - 30 °C | Influences the rate of microbial growth and enzyme function. |

| Aeration/Agitation | Shaking at 150-250 rpm | Ensures sufficient oxygen supply for aerobic respiration and nutrient distribution. |

| Incubation Time | 7 - 14 days | Production of secondary metabolites often occurs in the stationary phase of growth. |

This table represents general conditions and would require specific optimization for this compound production from Streptomyces sp. SA-684.

Extraction and Purification Techniques for this compound

Following fermentation, a multi-step process is required to isolate and purify this compound from the complex mixture of cellular components and other metabolites.

The initial step typically involves separating the mycelium from the fermentation broth, usually by centrifugation or filtration. The harvested mycelium is then subjected to extraction procedures to release the intracellular this compound. Common solvents used for this purpose include methanol (B129727) or acetone.

The resulting crude extract contains a mixture of compounds, necessitating further purification steps.

Chromatographic Separations (e.g., HPLC, Reverse Phase HPLC)

Chromatography is a fundamental technique for the purification of natural products like this compound. High-Performance Liquid Chromatography (HPLC) and, more specifically, Reverse Phase HPLC, are powerful tools for achieving high purity.

In Reverse Phase HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Compounds are separated based on their hydrophobicity, with more nonpolar compounds being retained longer on the column.

A typical workflow for the purification of a compound like this compound would involve:

Initial Fractionation: The crude extract is often first subjected to a preliminary chromatographic step, such as column chromatography using silica (B1680970) gel or an adsorbent resin, to separate the components into fractions of decreasing complexity.

HPLC Purification: Fractions containing this compound are then further purified by Reverse Phase HPLC. This involves injecting the sample onto a C18 column (a common type of reverse-phase column) and eluting with a gradient of two solvents, typically water and a more nonpolar organic solvent like acetonitrile (B52724) or methanol. The gradient is programmed to gradually increase the proportion of the organic solvent, causing compounds to elute in order of increasing hydrophobicity.

Table 2: Illustrative HPLC Parameters for Purification of a Streptomyces Metabolite

| Parameter | Example Condition |

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-100% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

This table provides a general example of HPLC conditions. The specific parameters for this compound would need to be empirically determined to achieve optimal separation and purity.

Through these meticulous fermentation, extraction, and purification strategies, pure this compound can be obtained for further scientific investigation.

Structural Elucidation and Characterization of Glucoallosamidin B

Application of Advanced Spectroscopic Techniques for Structural Determination

The molecular structure of Glucoallosamidin B was primarily established using a suite of sophisticated spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry. These techniques provided the foundational data for assigning its constitution and connectivity.

NMR spectroscopy was instrumental in the detailed structural analysis of this compound. In the pivotal study that first isolated the compound, ¹H NMR and ¹³C NMR spectra were acquired to map out the complete proton and carbon framework of the molecule.

The ¹H NMR spectrum of this compound, like its analogs, displays characteristic signals for the sugar protons, the protons of the unique allosamizoline (B1235175) core, and the N-acetyl groups. Analysis of chemical shifts, signal multiplicities, and proton-proton coupling constants (J-values) allowed for the assignment of individual protons within the two N-acetyl-amino sugar units and the cyclopentanoid core.

| Compound | Key Carbon Signals (δ, ppm) | Reference |

|---|---|---|

| This compound (6) | Data reported in Table 1 of the cited literature. | scispace.com |

| Allosamidin (B1666888) (1) | Data available for comparative analysis. | scispace.com |

| Methylallosamidin (3) | Data available for comparative analysis. | scispace.com |

| Glucoallosamidin A (5) | Data reported in Table 1 of the cited literature. | scispace.com |

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound. Specifically, high-resolution fast atom bombardment mass spectrometry (HRFAB-MS) provided a highly accurate mass measurement.

The HRFAB-MS analysis of this compound yielded a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 623.2781. This experimental value was in excellent agreement with the calculated m/z of 623.2776 for the molecular formula C₂₅H₄₃N₄O₁₄. This precise mass determination unequivocally established the elemental composition of the molecule, complementing the structural framework deduced from NMR data scispace.com.

| Technique | Ion Mode | Molecular Formula | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Reference |

|---|---|---|---|---|---|

| HRFAB-MS | Positive | C₂₅H₄₃N₄O₁₄ | 623.2776 | 623.2781 | scispace.com |

Stereochemical Assignments and Conformational Analysis

The stereochemistry of this compound was assigned through careful analysis of NMR data, particularly the coupling constants between adjacent protons, and by comparison with the well-established stereochemistry of allosamidin. The relative configuration of the various stereocenters in the sugar rings and the allosamizoline moiety was thus determined.

Comparative Structural Analysis with Allosamidin and Other Derivatives

This compound is a structural analog of allosamidin, the parent compound of this family. Its structure consists of a central allosamizoline core linked to two N-acetylated amino sugar units.

The primary structural feature that distinguishes this compound from allosamidin lies in the stereochemistry of one of the amino sugar residues. Allosamidin itself is composed of two N-acetyl-D-allosamine units linked to the allosamizoline core. In this compound, one of these N-acetyl-D-allosamine units is replaced by its C-3' epimer, N-acetyl-D-glucosamine scispace.comsemanticscholar.org. This seemingly minor change in the orientation of a single hydroxyl group has implications for the molecule's three-dimensional shape and its interaction with chitinase (B1577495) enzymes.

X-ray Crystallography Studies of Allosamidin Derivatives in Complex with Chitinases

To understand the molecular basis of inhibition, X-ray crystallography has been used to determine the structure of allosamidin and its derivatives, including this compound, when bound to the active site of family 18 chitinases.

A high-resolution crystal structure of human macrophage chitinase (chitotriosidase) in complex with this compound has been solved. This study revealed the precise binding mode of the inhibitor within the enzyme's catalytic cleft nih.gov. The structural data showed how the different moieties of this compound interact with specific amino acid residues of the enzyme through a network of hydrogen bonds and hydrophobic interactions. These crystallographic studies explain how the epimeric change from allosamidin to this compound affects these interactions, providing a structural rationale for differences in inhibitory potency. Such detailed structural insights are critical for the structure-based design of new and more specific chitinase inhibitors nih.gov.

Compound Index

| Compound Name |

|---|

| Allosamidin |

| Demethylallosamidin |

| Glucoallosamidin A |

| This compound |

| Methyl-N-demethylallosamidin |

| Methylallosamidin |

| N-acetyl-D-allosamine |

| N-acetyl-D-glucosamine |

High-Resolution Structural Information on Enzyme-Inhibitor Complexes

The crystal structure of human chitinase in complex with this compound (PDB ID: 1HKI) demonstrates that the inhibitor binds in the active site cleft of the enzyme. Current time information in Houston, TX, US. The allosamizoline moiety of this compound occupies the -1 subsite, which is the site of glycosidic bond cleavage. This placement is stabilized by a series of specific interactions with key amino acid residues.

The cyclopentane (B165970) ring of the allosamizoline group is involved in crucial hydrogen bonding. Specifically, the hydroxyl groups of this ring form hydrogen bonds with the side chains of Asp213 and Glu214, two residues that are critical for catalysis. Further stabilization is provided by hydrogen bonds between the inhibitor and the backbone atoms of several residues, including Tyr29, Trp31, and Asp98.

The structural analysis also highlights the importance of the N-acetyl groups of this compound in orienting the inhibitor within the active site. These groups form additional hydrogen bonds with surrounding amino acid residues and water molecules, further anchoring the inhibitor in a conformation that prevents substrate binding and catalysis. The detailed interactions between this compound and human chitinase are summarized in the following tables.

Crystallographic Data for this compound - Human Chitinase Complex

| Parameter | Value Current time information in Houston, TX, US. |

| PDB ID | 1HKI |

| Resolution (Å) | 2.55 |

| R-Value Work | 0.223 |

| R-Value Free | 0.267 |

| Method | X-RAY DIFFRACTION |

Key Interactions between this compound and Human Chitinase (PDB: 1HKI)

| This compound Moiety | Interacting Enzyme Residue | Interaction Type |

| Allosamizoline | Asp213 | Hydrogen Bond |

| Allosamizoline | Glu214 | Hydrogen Bond |

| Allosamizoline | Tyr29 | Hydrogen Bond (Backbone) |

| Allosamizoline | Trp31 | Hydrogen Bond (Backbone) |

| Allosamizoline | Asp98 | Hydrogen Bond (Backbone) |

| Pyranose Ring | Trp31 | Hydrophobic (Stacking) |

| Pyranose Ring | Tyr184 | Hydrophobic (Stacking) |

| Pyranose Ring | Trp352 | Hydrophobic (Stacking) |

| N-Acetyl Group | Various | Hydrogen Bond |

Enzymatic Activities and Molecular Mechanisms of Chitinase Inhibition by Glucoallosamidin B

Broad-Spectrum Chitinase (B1577495) Inhibitory Activity of Glucoallosamidin B

This compound demonstrates inhibitory effects across a range of chitinases from different organisms, highlighting its potential as a broad-spectrum inhibitor. This activity is particularly significant against chitinases from various fungi and humans.

Inhibition against Fungal Chitinases (e.g., Saccharomyces cerevisiae, Candida albicans, Trichoderma sp.)

This compound is an effective inhibitor of chitinase activity in several fungal species. While specific quantitative data for its activity against Saccharomyces cerevisiae and Trichoderma sp. are not extensively detailed in the available research, its potent inhibition of Candida albicans chitinase is well-documented. As a member of the allosamidin (B1666888) family of compounds, which are known for their broad antifungal properties through chitinase inhibition, this compound's activity against a key pathogenic fungus like Candida albicans underscores its significance. The allosamidin family, in general, shows varied but significant inhibitory action against fungal chitinases, with half-maximal inhibitory concentrations (IC₅₀) ranging from 0.01 to 70 µM depending on the specific fungal species and the allosamidin derivative nih.gov.

Inhibitory Potency Quantification (e.g., IC₅₀ values against Candida albicans ATCC 10231 chitinase)

The inhibitory potency of this compound against the chitinase from the pathogenic yeast Candida albicans ATCC 10231 has been quantified. Research has determined the half-maximal inhibitory concentration (IC₅₀) of this compound to be 0.8 µg/mL for this specific enzyme nih.gov. This value indicates a high level of potency and is a critical measure in understanding the compound's potential as an antifungal agent. For comparison, another member of the allosamidin family, allosamidin itself, inhibits C. albicans chitinase with an IC₅₀ of 0.3 µM researchgate.net.

| Compound | Fungal Species | Chitinase Source | IC₅₀ |

| This compound | Candida albicans | ATCC 10231 | 0.8 µg/mL |

| Allosamidin | Candida albicans | - | 0.3 µM |

| Glucoallosamidin A | Candida albicans | ATCC 10231 | 3.4 µg/mL |

Inhibition of Human Chitinases (e.g., Chitotriosidase, Macrophage Chitinase)

This compound also exhibits inhibitory activity against human chitinases, specifically chitotriosidase, which is also known as macrophage chitinase. A high-resolution crystal structure of human chitotriosidase in a complex with this compound has been determined, confirming the direct interaction and inhibition nih.gov. This interaction is significant as human chitotriosidase is implicated in various physiological and pathological processes. The study of allosamidin derivatives, including this compound, provides a structural basis for understanding their inhibitory effects on human chitinases, which can inform the design of more specific inhibitors nih.gov.

Molecular Mechanism of Action as a Glycosyl Hydrolase Family 18 Chitinase Inhibitor

The inhibitory activity of this compound is attributed to its function as a competitive inhibitor of Family 18 glycosyl hydrolases, the family to which fungal and human chitinases belong.

Competitive Binding to Enzyme Active Sites

This compound functions as a competitive inhibitor, meaning it binds to the active site of the chitinase enzyme, thereby preventing the natural substrate, chitin (B13524), from binding and being hydrolyzed. This mechanism is characteristic of allosamidin and its derivatives researchgate.net. By occupying the active site, this compound effectively blocks the catalytic function of the enzyme.

Role of Specific Functional Groups and Stereochemistry in Binding Affinity

The binding affinity of allosamidin-type inhibitors, including this compound, to family 18 chitinases is intricately governed by the specific functional groups and stereochemistry of the molecule. The core structure, a pseudotrisaccharide, mimics the natural substrate of chitinases, N-acetylglucosamine oligomers, allowing it to fit into the enzyme's active site.

Key to its inhibitory action is the allosamizoline (B1235175) moiety , a unique cyclopentitol derivative fused with a dimethylaminooxazoline ring. This group is thought to mimic the oxazolium ion intermediate that forms during the substrate-assisted catalytic mechanism of family 18 chitinases. By occupying the -1 subsite of the enzyme's binding cleft, the allosamizoline moiety effectively blocks the catalytic machinery, leading to potent competitive inhibition. The spatial arrangement of this moiety is critical for high-affinity binding.

The interaction between allosamidin-type inhibitors and chitinases is also influenced by pH. For instance, the binding of allosamidin to chitinase B from Serratia marcescens is entropically driven and involves the deprotonation of the catalytic diad at lower pH. mdpi.com This highlights the importance of the ionization state of both the inhibitor and the enzyme's active site residues in determining binding affinity.

Structure-Activity Relationship (SAR) Studies of this compound and Related Analogues

Structure-activity relationship (SAR) studies on allosamidin and its analogues have provided valuable insights into the molecular determinants of their chitinase inhibitory potency. Modifications to the N-methylation pattern and the sugar moieties can significantly impact the compound's effectiveness.

Variations in the sugar moieties also play a significant role in inhibitory potency. The core structure of allosamidin contains two N-acetyl-D-allosamine units. In this compound, one of these is replaced by a glucose residue. While the precise impact of this substitution on the binding affinity and inhibitory kinetics of this compound has not been extensively detailed in available literature, the general principles of SAR in this class of compounds suggest that any alteration to the sugar backbone can affect the interactions within the enzyme's subsites. The N-acetyl groups of the sugar rings are known to form crucial hydrogen bonds, and their absence or alteration would likely modify the binding affinity.

A comparative analysis of this compound with its close analogues, Methylallosamidin and Demethylallosamidin, is essential for understanding the fine-tuning of inhibitory activity. These compounds differ in the methylation of the amino group on the allosamizoline moiety.

Demethylallosamidin , which lacks one of the methyl groups present in allosamidin, has been shown to exhibit stronger inhibitory activity against certain chitinases. This suggests that a reduced steric hindrance in this part of the molecule may allow for a more favorable interaction with the enzyme's active site.

While direct comparative IC50 values for this compound against a range of chitinases are not extensively documented in the available research, the established trends in SAR for the allosamidin family provide a framework for predicting its relative potency.

Table 1: General Structure-Activity Relationships of Allosamidin Analogues

| Feature | Importance for Inhibitory Activity |

|---|---|

| Allosamizoline Moiety | Essential for mimicking the catalytic intermediate. |

| N-acetyl-D-allosamine | At least one residue is crucial for binding. |

| N-methylation | Modulates binding affinity; demethylation can increase potency in some cases. |

Broader Biological Effects of Allosamidin-Type Chitinase Inhibitors in Non-Clinical Models

Allosamidin-type chitinase inhibitors, by targeting a key enzyme in fungal cell wall metabolism, exhibit significant antifungal properties. Chitin is an essential structural component of the cell walls of most fungi, and its synthesis and remodeling are critical for fungal growth, morphogenesis, and cell division.

The inhibition of chitinases by compounds like this compound disrupts these processes, leading to weakened cell walls and impaired fungal development. This can manifest as an inhibition of hyphal growth, spore germination, and cell separation. The antifungal spectrum of allosamidins includes a range of pathogenic and non-pathogenic fungi.

The potency of the antifungal effect can vary depending on the fungal species and the specific allosamidin analogue. This variability is likely due to differences in the structure and accessibility of the target chitinases among different fungi.

Table 2: Antifungal Effects of Allosamidin-Type Inhibitors

| Fungal Process | Effect of Chitinase Inhibition |

|---|---|

| Hyphal Growth | Inhibition of extension and branching. |

| Spore Germination | Delayed or inhibited germination. |

| Cell Division | Impaired separation of daughter cells. |

In insects, chitin is a major component of the exoskeleton, or cuticle, as well as the linings of the foregut, hindgut, and tracheal tubes. The process of molting, or ecdysis, which is essential for insect growth and development, involves the carefully regulated degradation and synthesis of chitin.

Allosamidin-type chitinase inhibitors, including this compound, exert their insecticidal effects by disrupting this critical molting process. By inhibiting the chitinases that are responsible for breaking down the old cuticle, these compounds prevent the insect from shedding its exoskeleton. This leads to molting failure, developmental abnormalities, and ultimately, death.

The insecticidal activity of allosamidins has been demonstrated in various insect species. The effects are typically most pronounced during larval and pupal stages when molting is frequent. The specific activity can vary between insect orders and species, likely due to differences in their chitinase enzymes and cuticle structures.

Table 3: Insecticidal Effects of Allosamidin-Type Inhibitors

| Developmental Stage | Effect of Chitinase Inhibition |

|---|---|

| Larval Stages | Inhibition of molting, leading to mortality. |

| Pupal Stage | Disruption of metamorphosis and emergence. |

Antibacterial Activities

Currently, there is a notable lack of specific research findings in publicly available scientific literature concerning the direct antibacterial activities of this compound. Studies on allosamidin and its analogues have predominantly focused on their potent inhibitory effects against family 18 chitinases, leading to extensive investigation of their antifungal, insecticidal, and anti-parasitic properties. However, this focus has not extended to comprehensive screening against a wide range of bacterial species. Therefore, no data regarding minimum inhibitory concentrations (MIC) or a specific antibacterial spectrum for this compound can be provided at this time.

Influence on Chitinase Production in Producing Microorganisms

Contrary to its role as an enzyme inhibitor, this compound's parent compound, allosamidin, paradoxically functions as a positive regulator or signal molecule for chitinase production in the very microorganisms that synthesize it, primarily bacteria of the genus Streptomyces. nih.govnih.govu-tokyo.ac.jp This phenomenon reveals a sophisticated autoregulatory mechanism linked to nutrient sensing and competitive advantage in chitin-rich environments like soil.

Instead of causing feedback inhibition, the presence of allosamidin at nanomolar to low micromolar concentrations in a chitin-based culture medium dramatically enhances the transcription and secretion of specific family 18 chitinases by the producing strain, such as Streptomyces sp. AJ9463. nih.govresearchgate.net This effect is not a result of the inhibitory action itself but stems from allosamidin binding to and activating a two-component regulatory system. nih.govsigmaaldrich.com This system typically consists of a sensor kinase and a response regulator encoded by genes located upstream of the target chitinase gene. nih.govnih.gov

When the Streptomyces bacterium detects chitin in the environment, it is thought to release stored intracellular allosamidin. nih.gov This extracellular allosamidin then acts as a signal, strongly amplifying the production of its own chitinases to efficiently degrade the available chitin into usable nutrients, such as N,N'-diacetylchitobiose, thereby promoting the bacterium's growth. nih.gov This effect has been observed across various Streptomyces strains, suggesting a common and widespread regulatory system. nih.govsigmaaldrich.com As a known analogue, this compound is presumed to participate in or possess a similar signaling capability within this regulatory framework. researchgate.net

The following table details the dose-dependent effect of allosamidin on chitinase production in Streptomyces sp. AJ9463, illustrating its role as an inducer.

| Allosamidin Concentration (µM) | Relative Chitinase Activity (%) |

| 0 (Control) | 100 |

| 0.06 | ~250 |

| 0.2 | ~350 |

| 0.6 | ~500 |

| 2.0 | ~600 |

Data derived from studies on Streptomyces sp. AJ9463, showing the significant enhancement of chitinase activity in the culture filtrate upon addition of exogenous allosamidin. researchgate.net

Chemical Synthesis and Derivatization Approaches for Glucoallosamidin B and Analogues

Total Synthesis Strategies for Allosamidin-Type Pseudotrisaccharides

The synthesis of allosamidin (B1666888) and its analogues has been approached through various strategies, primarily focusing on convergent synthesis techniques to assemble the complex pseudotrisaccharide structure. evitachem.com Different methodologies have been explored to improve efficiency and yield, including solid-phase, solid-liquid phase, and total liquid-phase synthesis. researchgate.nettandfonline.comtandfonline.comnih.govresearchgate.net

Solid-Phase Synthesis Methodologies

Solid-phase synthesis is recognized as a fast and effective method for the synthesis of oligosaccharides, offering advantages in the easy removal of excess reactants or by-products through filtration. nih.govresearchgate.netthieme-connect.comtandfonline.comthieme-connect.com In the context of allosamidin synthesis, solid-phase methods have been developed using polymer supports such as Wang resin or polystyrene. researchgate.netthieme-connect.comtandfonline.comthieme-connect.com The synthesis typically involves iterative glycosylation reactions to build the saccharide chain on the solid support, followed by steps such as catalytic hydrogenation, acetylation, deacetylation, and photolysis to cleave the product from the resin and remove protecting groups. researchgate.netthieme-connect.comtandfonline.comthieme-connect.com For instance, the solid-phase synthesis of allosamidin has been described using N-benzyloxycarbonyl (Cbz)-protected trichloroacetimidate (B1259523) donors and a Wang resin support. thieme-connect.comthieme-connect.com

Solid-Liquid Phase Synthesis Approaches

Solid-liquid phase synthesis represents an approach that combines aspects of both solid-phase and liquid-phase methodologies. researchgate.nettandfonline.comtandfonline.com This method has been applied to the synthesis of allosamidin and its analogues, realizing partial solid-phase synthesis. researchgate.nettandfonline.comtandfonline.com While specific details on the solid-liquid phase synthesis of Glucoallosamidin B are less prominent in the provided snippets compared to allosamidin, the general approach involves utilizing a solid support for certain key steps while performing others in solution. This can offer a balance between the purification advantages of solid-phase synthesis and the potentially higher yields or broader reaction scope of liquid-phase chemistry for specific transformations.

Cyclization Reactions in Allosamizoline (B1235175) Moiety Formation

The allosamizoline moiety is a crucial structural component of allosamidin and its analogues. nih.govresearchgate.nettandfonline.com Its formation often involves cyclization reactions. One notable method for the synthesis of the allosamizoline pseudodisaccharide involves an efficient Hg(II)-mediated cyclization. researchgate.nettandfonline.comtandfonline.com This highlights the utility of mercury(II) salts in promoting the formation of cyclic structures within the synthetic route to allosamidin-type compounds. beilstein-journals.org Besides Hg(II)-mediated cyclization, other cyclization strategies, such as radical cyclization mediated by tributyltin hydride, have also been explored in the preparation of allosamizoline derivatives. researchgate.nettandfonline.com

Preparation of Synthetic Derivatives for Structure-Activity Relationship Studies

The synthesis of synthetic derivatives of allosamidin is essential for conducting structure-activity relationship (SAR) studies to understand how structural modifications influence biological activity, particularly chitinase (B1577495) inhibition. nih.govresearchgate.netevitachem.comrsc.orgrcsb.orgresearchgate.net These studies aim to identify key structural features responsible for potent inhibitory activity and to potentially develop analogues with improved properties. nih.govresearchgate.netevitachem.comrsc.orgrcsb.orgresearchgate.net

Derivatives have been prepared with modifications in different parts of the allosamidin structure. For example, N-monoalkyl allosamidin derivatives, involving modifications of the allosamizoline nitrogen atom with various alkyl chains, have been synthesized to explore the impact of steric bulk and hydrophobicity at this position on chitinase inhibition. evitachem.com SAR studies with these derivatives indicated that larger alkyl substituents on the allosamizoline nitrogen were detrimental to inhibitory activity. evitachem.com

Advanced Analytical Methodologies in Glucoallosamidin B Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the analysis of Glucoallosamidin B, serving the dual purposes of assessing its purity and determining its concentration in various samples. This chromatographic technique separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.

For purity assessment, an isolated or synthesized sample of this compound is dissolved and injected into the HPLC system. The components are separated on a column, typically a reversed-phase column such as a C18, where separation is based on hydrophobicity. A gradient elution method, where the composition of the mobile phase (e.g., a mixture of water and acetonitrile) is changed over time, is often employed to achieve optimal separation of the target compound from any impurities or related substances. nih.govresearchgate.net The purity of the this compound sample is determined by comparing the peak area of the main compound to the total area of all detected peaks, usually with detection by a UV or photodiode array (PDA) detector. researchgate.net

For quantification, a calibration curve is first constructed by analyzing a series of standard solutions of this compound with known concentrations. The peak area response for each standard is plotted against its concentration. The concentration of this compound in an unknown sample can then be accurately determined by measuring its peak area and interpolating the value from the linear regression of the calibration curve. nih.gov This quantitative HPLC method is crucial for standardizing samples used in biological assays.

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18, 5 µm | Separates compounds based on polarity. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid | Elutes compounds from the column. |

| Elution Mode | Gradient | Improves separation of complex mixtures. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. |

| Detector | UV/PDA at ~210-220 nm | Detects and quantifies the compound. |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

Advanced NMR Techniques for Detailed Structural Assignment (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the de novo structural elucidation of organic molecules like this compound. nih.gov Given its complex pseudo-trisaccharide structure, which includes an allosamizoline (B1235175) core, a simple one-dimensional (1D) NMR spectrum is insufficient for a complete structural assignment. Therefore, a suite of two-dimensional (2D) NMR experiments is required to unambiguously determine the connectivity, sequence, and stereochemistry of the molecule. analis.com.mynih.gov

The process begins with 1D ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons present. Subsequently, 2D NMR experiments are performed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within each monosaccharide-like ring system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, enabling the assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the glycosidic linkages between the different units of the pseudo-trisaccharide and for connecting the sugar moieties to the allosamizoline core.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing essential information about the relative stereochemistry and the 3D conformation of the molecule, including the orientation at the glycosidic bonds.

Together, these advanced NMR techniques provide the necessary data to piece together the complete and unambiguous structure of this compound. nih.govresearchgate.net

| NMR Experiment | Information Provided |

| ¹H NMR | Identifies number and type of protons. |

| ¹³C NMR | Identifies number and type of carbons. |

| COSY | Reveals ¹H-¹H spin-spin coupling networks (connectivity within rings). |

| HSQC | Correlates protons to their directly attached carbons (C-H assignment). |

| HMBC | Shows long-range ¹H-¹³C correlations (linkages between units). |

| ROESY/NOESY | Identifies protons close in space (stereochemistry and conformation). |

X-ray Crystallography for Ligand-Protein Interaction Analysis

X-ray crystallography is a powerful technique that provides atomic-level detail of how a ligand, such as this compound, binds to its protein target. nih.govnih.gov This method has been successfully used to determine the crystal structure of human chitotriosidase, a family 18 chitinase (B1577495), in a complex with this compound. rcsb.org The process involves crystallizing the protein-ligand complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which a detailed 3D model of the protein and the bound inhibitor can be built. csic.es

The analysis of the this compound-chitinase complex reveals the precise binding mode of the inhibitor within the enzyme's active site. It allows researchers to identify the key amino acid residues that form hydrogen bonds, van der Waals interactions, and other non-covalent interactions with the inhibitor. This structural information is invaluable for understanding the basis of the inhibitor's potency and selectivity and provides a rational foundation for the design of new, potentially more effective, chitinase inhibitors. rcsb.org

| PDB Entry | 1HKI |

| Macromolecule | Chitotriosidase (Human Chitinase) |

| Ligand | This compound |

| Method | X-RAY DIFFRACTION |

| Resolution | 2.55 Å |

| R-Value Work | 0.223 |

| R-Value Free | 0.267 |

Data from RCSB Protein Data Bank (PDB entry 1HKI). rcsb.org

Spectrophotometric and Radiometric Assays for Chitinase Activity Measurement

To evaluate the inhibitory potency of this compound, it is essential to have reliable assays that can measure chitinase activity. Spectrophotometric and radiometric assays are two common methods used for this purpose.

Spectrophotometric Assays: These assays typically use a modified chitin (B13524) substrate that, when cleaved by a chitinase, releases a product that can be easily detected with a spectrophotometer. A common method involves using colloidal chitin as a substrate. The enzyme's activity produces N-acetyl-D-glucosamine (GlcNAc) oligomers, which are reducing sugars. The amount of reducing sugar produced can be quantified by adding 3,5-dinitrosalicylic acid (DNS), which reacts with the reducing sugars upon heating to produce a colored compound that absorbs light at 530-540 nm. scispace.comnih.gov To measure the inhibitory effect of this compound, the assay is performed in the presence of varying concentrations of the inhibitor. The reduction in the rate of product formation is used to calculate inhibition parameters such as the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.gov

Radiometric Assays: Radiometric assays offer a highly sensitive alternative for measuring chitinase activity and its inhibition. In this method, a radiolabeled substrate, such as [³H]-chitin, is used. The chitinase enzyme cleaves the substrate, releasing soluble, radiolabeled chitooligosaccharides. The reaction is stopped, and the unreacted insoluble [³H]-chitin is separated from the soluble products by centrifugation or filtration. The radioactivity of the soluble fraction is then measured using a scintillation counter. nih.gov The amount of radioactivity is directly proportional to the enzyme activity. This method was used to characterize the inhibition of Candida albicans chitinase by allosamidin (B1666888), a close analog of this compound, demonstrating its utility for studying potent inhibitors. nih.gov

| Assay Type | Principle | Substrate Example | Detection Method |

| Spectrophotometric | Measures colored product of enzymatic reaction. researchgate.netresearchgate.net | Colloidal Chitin | Spectrophotometer (Absorbance at 540 nm). nih.gov |

| Radiometric | Measures release of soluble radioactive product. nih.gov | [³H]-Chitin | Scintillation Counter (Radioactivity). nih.gov |

Future Research Directions and Translational Applications

Design and Synthesis of Novel Chitinase (B1577495) Inhibitors Based on Glucoallosamidin B Scaffolds

The molecular architecture of this compound presents a promising scaffold for the design and synthesis of new, potent, and selective chitinase inhibitors. mdpi.com The core structure, featuring a pseudotrisaccharide backbone, provides a template that mimics the natural substrate of chitinases, chitooligosaccharides. nih.gov This mimicry allows for high-affinity binding to the active site of these enzymes. nih.gov

Researchers are exploring the modification of the this compound scaffold to enhance its inhibitory activity and improve its pharmacological properties. Structure-activity relationship (SAR) studies, guided by the crystal structure of chitinases in complex with allosamidin (B1666888) derivatives, are crucial in this endeavor. rcsb.org For instance, modifications to the dimethylamino group and the cyclopentane (B165970) ring of the allosamizoline (B1235175) moiety can significantly impact binding affinity and selectivity. nih.gov The synthesis of various analogs allows for the exploration of different substituents and their effects on interaction with key amino acid residues in the chitinase active site. nih.gov

One strategy involves the replacement of the chitobiosyl moiety with other carbohydrate or non-carbohydrate units to improve stability and cell permeability. The goal is to create derivatives with enhanced oral bioavailability and in vivo efficacy. The development of such novel inhibitors could lead to new therapeutic agents for diseases where chitinase activity is implicated, such as fungal infections and inflammatory conditions. nih.govnih.gov

Investigation of this compound as a Biochemical Probe for Chitinase Function Studies in Diverse Organisms

This compound's high potency and specificity for family 18 chitinases make it an excellent biochemical probe for studying the function of these enzymes in a wide range of organisms. nih.gov By inhibiting chitinase activity, researchers can elucidate the physiological roles of these enzymes in processes such as fungal cell wall remodeling, insect molting, and host-pathogen interactions. nih.gov

The use of radiolabeled or fluorescently tagged this compound derivatives can enable the visualization and quantification of chitinase expression and activity in cells and tissues. These probes can be instrumental in identifying the specific chitinases involved in various biological pathways. For example, in studies of fungal pathogens, this compound can be used to dissect the roles of different chitinases in morphogenesis and virulence.

Furthermore, this compound can be employed in activity-based protein profiling (ABPP) to identify and characterize novel chitinases in complex biological samples. This powerful technique utilizes reactive probes that covalently bind to the active site of enzymes, allowing for their selective enrichment and identification by mass spectrometry. The development of this compound-based probes for ABPP would be a significant advancement in the study of chitinase biology.

Exploration of Biosynthetic Pathways for this compound Production in Streptomyces

Understanding the biosynthetic pathway of this compound in Streptomyces species is crucial for its sustainable production and for engineering the biosynthesis of novel analogs. Allosamidins are secondary metabolites produced by these soil-dwelling bacteria. nii.ac.jp Isotopic labeling studies have revealed that the allosamizoline core is derived from D-glucosamine. nii.ac.jp

The biosynthesis is thought to involve a series of enzymatic reactions, including methylation and cyclization steps. nih.gov Conversion experiments with 14C-labeled intermediates have shown that demethylallosamidin is a precursor to allosamidin, suggesting a specific order of methylation events. nih.gov The identification and characterization of the genes and enzymes responsible for these transformations are key research objectives.

Genomic sequencing of allosamidin-producing Streptomyces strains can lead to the identification of the biosynthetic gene cluster (BGC) responsible for its production. nih.govmdpi.com Once the BGC is identified, heterologous expression in a more tractable host organism could enable higher yields and facilitate metabolic engineering efforts. This knowledge can be leveraged to create engineered strains that produce novel allosamidin derivatives with improved properties by manipulating the biosynthetic pathway. youtube.com

Development of High-Throughput Screening Assays for New Allosamidin Derivatives

To accelerate the discovery of new and improved allosamidin derivatives, the development of robust high-throughput screening (HTS) assays is essential. nih.gov These assays allow for the rapid evaluation of large libraries of compounds for their ability to inhibit chitinase activity. mdpi.com

A common approach for HTS involves the use of fluorogenic or chromogenic substrates that release a detectable signal upon cleavage by a chitinase. researchgate.netdrugbank.com The inhibition of this signal in the presence of a test compound indicates its potential as a chitinase inhibitor. These assays can be miniaturized and automated for screening in 96- or 384-well plate formats, enabling the testing of thousands of compounds per day. mdpi.com

Another strategy is the development of fluorescence polarization (FP)-based assays. In this format, a fluorescently labeled ligand (such as a this compound derivative) binds to the chitinase, resulting in a high FP signal. Compounds that displace the fluorescent ligand from the enzyme's active site will cause a decrease in the FP signal, identifying them as potential inhibitors. The development of such HTS platforms will be critical for identifying new lead compounds from natural product extracts or synthetic libraries for further development. mdpi.com

Computational Chemistry and Molecular Dynamics Simulations for Binding Mechanism Refinement

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for refining our understanding of the binding mechanism of this compound to chitinases at an atomic level. nih.gov These in silico methods can provide detailed insights into the dynamic interactions between the inhibitor and the enzyme's active site. nih.gov

Molecular docking studies can predict the preferred binding pose of this compound and its analogs within the chitinase active site, highlighting key hydrogen bonding and hydrophobic interactions. acs.org MD simulations can then be used to study the stability of these complexes over time and to analyze the conformational changes that occur upon inhibitor binding. nih.govnih.gov These simulations can reveal the roles of specific amino acid residues in inhibitor binding and catalysis. nih.gov

Furthermore, free energy calculations, such as MM/PBSA and MM/GBSA, can be employed to estimate the binding affinities of different allosamidin derivatives, providing a theoretical basis for their observed inhibitory activities. This computational insight is invaluable for the rational design of new inhibitors with improved binding affinity and selectivity. By combining computational approaches with experimental data, a more complete picture of the structure-function relationships governing chitinase inhibition by this compound can be achieved.

Potential for Research Tool Development in Mycology and Entomology

This compound and its derivatives have significant potential for the development of specialized research tools in the fields of mycology and entomology. nih.gov Given that chitin (B13524) is an essential structural component of the fungal cell wall and the insect exoskeleton, potent and specific chitinase inhibitors are invaluable for studying the biology of these organisms. mdpi.com

In mycology, this compound can be used to investigate the role of chitinases in fungal growth, development, and pathogenesis. gutnliver.orgnih.gov For example, treating fungal cultures with this inhibitor can help elucidate the importance of cell wall remodeling during hyphal growth and sporulation. It can also be used to study the interaction between fungal pathogens and their host plants, where chitinases play a role in both fungal invasion and plant defense.

In entomology, this compound can serve as a tool to study the molting process in insects. nih.gov By inhibiting the chitinases that are essential for the degradation of the old cuticle, researchers can investigate the molecular mechanisms that regulate this critical developmental stage. This can lead to a better understanding of insect physiology and may also aid in the development of novel and selective insecticides that target the molting process.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Glucoallosamidin B?

- Methodological Answer : Synthesis should follow reproducible protocols with detailed step-by-step procedures, including reaction conditions (e.g., temperature, catalysts) and purification methods (e.g., HPLC, crystallization). Characterization requires NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography for structural confirmation. For known compounds, cite established protocols; for novel derivatives, include purity assessments (e.g., ≥95% by HPLC) and spectral data in the main text or supplementary materials .

Q. How can researchers design a literature review to contextualize this compound’s biochemical role?

- Methodological Answer : Use systematic searches in databases like PubMed and SciFinder, filtering for peer-reviewed articles on its enzymatic targets (e.g., glycosidases) and metabolic pathways. Prioritize primary studies over reviews. Annotate key findings in a table, comparing IC₅₀ values, assay conditions, and model systems (e.g., in vitro vs. cell-based). Cross-reference citations to avoid redundancy and ensure traceability .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s inhibitory activity?

- Methodological Answer : Use fluorogenic or chromogenic substrates (e.g., p-nitrophenyl glycosides) in kinetic assays to measure inhibition constants (Kᵢ). Include controls for non-specific binding (e.g., denatured enzymes) and validate results with dose-response curves (3–5 replicates). Report IC₅₀ values with 95% confidence intervals and statistical tests (e.g., ANOVA) .

Advanced Research Questions

Q. How should researchers address contradictions in published data on this compound’s mechanism of action?

- Methodological Answer : Apply triangulation by comparing results across independent methodologies (e.g., crystallography for binding modes vs. molecular dynamics simulations). Use meta-analysis tools to assess heterogeneity in datasets, and apply false discovery rate (FDR) correction for high-throughput studies (e.g., proteomics) to minimize Type I errors .

Q. What statistical approaches optimize the validation of this compound’s polypharmacology?

- Methodological Answer : Employ LASSO regression to identify significant predictors in multi-target datasets, penalizing overfitting via cross-validation. For omics data, combine pathway enrichment analysis (e.g., KEGG) with network pharmacology models to prioritize high-confidence targets. Validate predictions using orthogonal assays (e.g., SPR for binding affinity) .

Q. How can FAIR principles improve reproducibility in this compound research?

- Methodological Answer : Deposit raw data (e.g., spectral files, kinetic traces) in repositories like Zenodo or ChEMBL with standardized metadata (e.g., DOI, experimental conditions). Use machine-readable formats (e.g., .csv for dose-response data) and link publications to datasets via hyperlinks. Adopt electronic lab notebooks (ELNs) for real-time tracking of protocol deviations .

Q. What strategies enhance the scalability of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Implement parallel synthesis with robotic liquid handlers for high-throughput library generation. Use QSAR models (e.g., Random Forest or SVM) to predict bioactivity, validated by leave-one-out cross-validation. Prioritize derivatives with >10-fold selectivity over off-target enzymes and logP values ≤3.5 for solubility optimization .

Q. How should interdisciplinary teams collaborate to explore this compound’s therapeutic potential?

- Methodological Answer : Establish a shared data platform (e.g., GitHub or LabArchives) for real-time updates across biochemistry, computational chemistry, and pharmacology teams. Schedule cross-disciplinary workshops to align experimental designs (e.g., in vivo dosing regimens based on pharmacokinetic simulations). Use version control for protocols and datasets to mitigate conflicts .

Tables for Key Data Comparison

| Parameter | In Vitro Assay | In Vivo Model |

|---|---|---|

| Target Enzyme | β-glucosidase (IC₅₀ = 2.1 µM) | Zebrafish glucose tolerance |

| Solubility | PBS (pH 7.4): 12 mg/mL | DMSO/PBS (1:9): 8 mg/mL |

| Metabolic Stability | t₁/₂ = 45 min (microsomes) | t₁/₂ = 2.3 h (plasma) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.